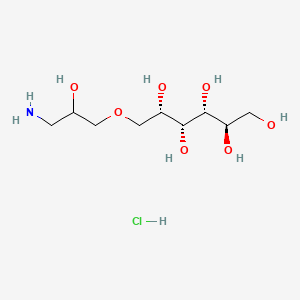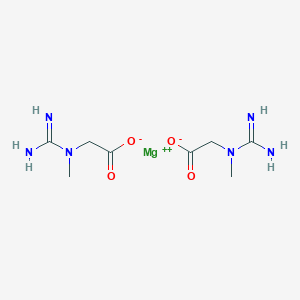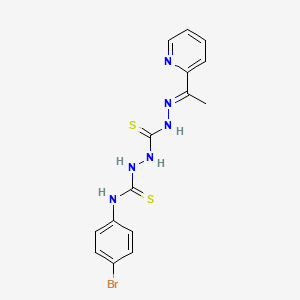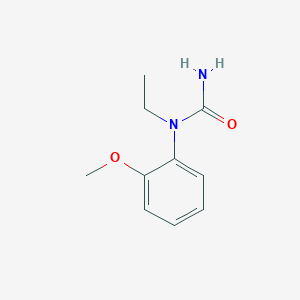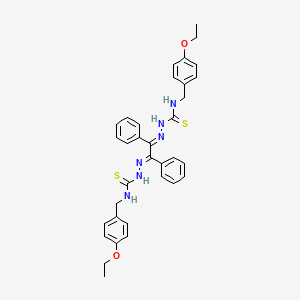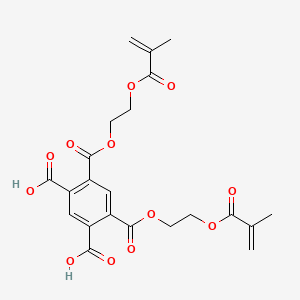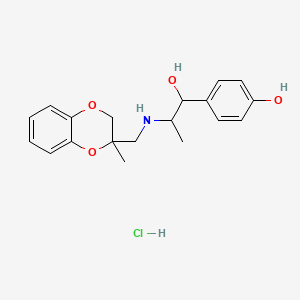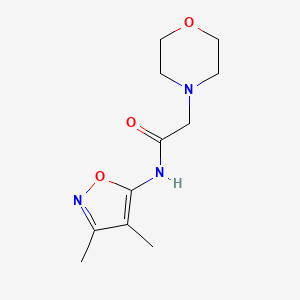
4-Morpholineacetamide, N-(3,4-dimethyl-5-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- is a chemical compound with the molecular formula C11H17N3O3 It contains a morpholine ring, an acetamide group, and an isoxazole ring, making it a complex molecule with diverse chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced through a series of substitution reactions. The final step involves the formation of the acetamide group, typically through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the isoxazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- involves its interaction with specific molecular targets. In antibacterial applications, it has been shown to interfere with the respiratory chain of bacteria, leading to the production of cytotoxic superoxide radicals. This results in the inhibition of bacterial growth and increased oxygen uptake . The compound’s unique structure allows it to divert electron flow to an alternate superoxide-producing route, making it effective against certain bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine: This compound also contains the isoxazole ring and has shown antibacterial properties.
Sulfisoxazole: A sulfonamide antibiotic with a similar isoxazole ring structure, used to treat bacterial infections.
Uniqueness
4-Morpholineacetamide, N-(3,4-dimethyl-5-isoxazolyl)- is unique due to its combination of the morpholine, acetamide, and isoxazole ringsIts ability to interfere with bacterial respiratory chains sets it apart from other similar compounds .
Propriétés
Numéro CAS |
91194-33-1 |
|---|---|
Formule moléculaire |
C11H17N3O3 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H17N3O3/c1-8-9(2)13-17-11(8)12-10(15)7-14-3-5-16-6-4-14/h3-7H2,1-2H3,(H,12,15) |
Clé InChI |
VMYGUTMBIBAWHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C)NC(=O)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


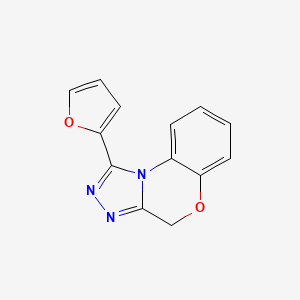
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)

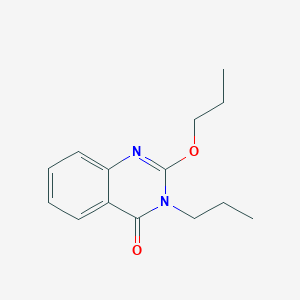
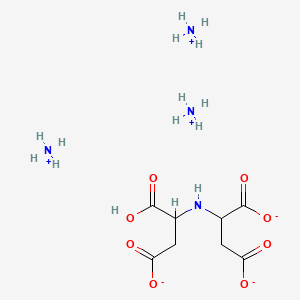
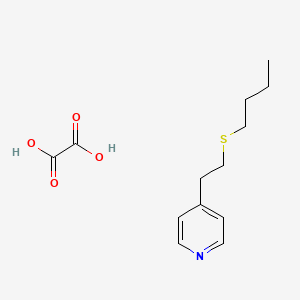
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
